REACTION_CXSMILES
|
[C:1]1([C:7]2[C:8](=[S:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[H][H].Cl.[Cl:23][CH2:24][C:25]([N:28]([CH3:30])[CH3:29])([CH3:27])[CH3:26]>CN(C)C=O>[ClH:23].[CH3:29][N:28]([CH3:30])[C:25]([CH3:27])([CH3:26])[CH2:24][S:17][C:8]1[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1 |f:1.2,4.5,7.8|
|
Name
|
3-Phenylquinolin-2-thione
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C(NC2=CC=CC=C2C1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC(C)(C)N(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 20 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°-5°
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×30 ml.)
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with brine (30 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residual oil was chromatographed on basic alumina (125 g., Brockmann Grade III)
|
Type
|
WASH
|
Details
|
eluted
|
Type
|
TEMPERATURE
|
Details
|
with increasing concentrations of methylene dichloride in petroleum ether
|
Type
|
CUSTOM
|
Details
|
The eluate obtained with 10% v/v methylene dichloride in petroleum ether
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residual oil was dissolved in diethyl ether (20 ml.)
|
Type
|
ADDITION
|
Details
|
ethereal hydrogen chloride was added until precipitation
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid residue was crystallised from ethyl acetate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C(CSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |